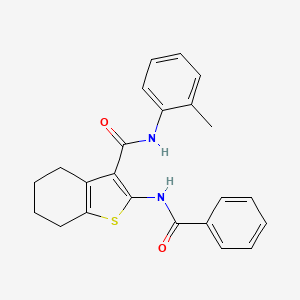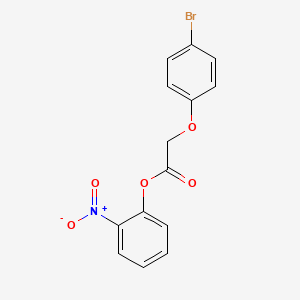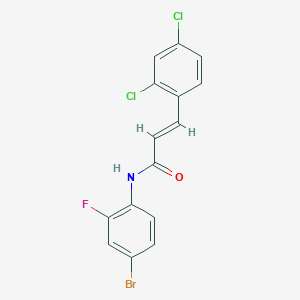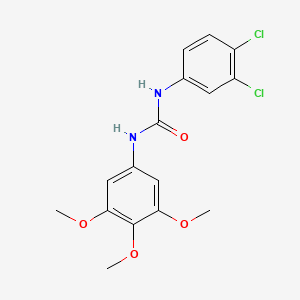
N-(3,4-dimethoxyphenyl)-N'-(5-isopropyl-4-methoxy-2-methylphenyl)urea
Overview
Description
N-(3,4-dimethoxyphenyl)-N'-(5-isopropyl-4-methoxy-2-methylphenyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in a variety of physiological processes, including glucose and lipid metabolism, autophagy, and cell growth. A-769662 has shown potential as a therapeutic agent for the treatment of metabolic disorders such as type 2 diabetes and obesity.
Mechanism of Action
N-(3,4-dimethoxyphenyl)-N'-(5-isopropyl-4-methoxy-2-methylphenyl)urea activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that promote phosphorylation of the α-subunit. This phosphorylation leads to activation of AMPK, which in turn leads to downstream effects on cellular metabolism and energy homeostasis. This compound has been shown to be a direct activator of AMPK, unlike other AMPK activators such as metformin, which activate AMPK indirectly by inhibiting mitochondrial respiration.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects on cellular metabolism and energy homeostasis. It has been shown to increase glucose uptake and insulin sensitivity in skeletal muscle cells and adipocytes, as well as reduce hepatic glucose production. This compound has also been shown to increase fatty acid oxidation and decrease lipogenesis in adipocytes and liver cells. In addition, this compound has been shown to induce autophagy, a cellular process that plays a key role in maintaining cellular homeostasis and preventing the development of metabolic disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-(3,4-dimethoxyphenyl)-N'-(5-isopropyl-4-methoxy-2-methylphenyl)urea is its specificity for AMPK activation, which allows for more precise studies of the effects of AMPK activation on cellular metabolism and energy homeostasis. However, one limitation of this compound is its relatively low potency compared to other AMPK activators, which may require higher concentrations of the compound to achieve the desired effects. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-(3,4-dimethoxyphenyl)-N'-(5-isopropyl-4-methoxy-2-methylphenyl)urea. One area of focus is the development of more potent and selective AMPK activators based on the structure of this compound. Another area of focus is the investigation of the effects of this compound on other physiological processes beyond cellular metabolism and energy homeostasis, such as inflammation and cancer. Finally, the development of novel drug delivery systems for this compound may improve its therapeutic potential for the treatment of metabolic disorders.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-N'-(5-isopropyl-4-methoxy-2-methylphenyl)urea has been extensively studied for its potential therapeutic applications in metabolic disorders such as type 2 diabetes and obesity. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells and adipocytes, as well as reduce hepatic glucose production. This compound has also been shown to increase fatty acid oxidation and decrease lipogenesis in adipocytes and liver cells. In addition, this compound has been shown to induce autophagy, a cellular process that plays a key role in maintaining cellular homeostasis and preventing the development of metabolic disorders.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-methoxy-2-methyl-5-propan-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-12(2)15-11-16(13(3)9-18(15)25-5)22-20(23)21-14-7-8-17(24-4)19(10-14)26-6/h7-12H,1-6H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDVZMDLIMHPFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)OC)OC)C(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-fluorobenzyl)thio]-1-(3,4,5-trimethoxybenzoyl)-1H-benzimidazole](/img/structure/B3612996.png)
![2-[4-(1-azepanylsulfonyl)phenyl]-6-chloroimidazo[1,2-a]pyridine](/img/structure/B3613004.png)


![3-(3,4-dichlorophenyl)-2-[(9H-purin-6-ylthio)methyl]-4(3H)-quinazolinone](/img/structure/B3613028.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-chlorobenzamide](/img/structure/B3613037.png)

![8-chloro-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-naphthalenesulfonamide](/img/structure/B3613051.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B3613059.png)
![4-[(cyclohexylthio)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B3613060.png)
![methyl 4-{5-[(3-bromobenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B3613064.png)

![N-(3-chlorophenyl)-N'-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]urea](/img/structure/B3613086.png)
![2-ethoxy-4-ethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxaline](/img/structure/B3613097.png)